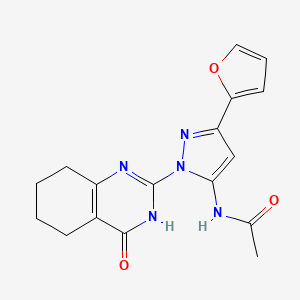

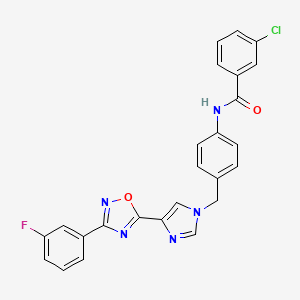

![molecular formula C20H15N3O2S B2382656 (Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281691-27-7](/img/structure/B2382656.png)

(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the functional groups present. For example, the presence of polar functional groups (like the cyano and amide groups) could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One significant area of application for this compound involves its role in the synthesis of thiazoles and related heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of highly functionalized enamides, which could include compounds similar to the one (Kumar, Parameshwarappa, & Ila, 2013). This synthesis pathway is vital for creating compounds with potential therapeutic activities.

Antimicrobial and Anticancer Activity

Another research application focuses on the antimicrobial and anticancer properties of derivatives of thiazole and thiazolidinone compounds. For example, Sharma et al. (2012) synthesized a new series of 4-thiazolidinone derivatives of phenothiazine, which showed promising antimicrobial and antituberculosis activity, highlighting the potential of thiazole derivatives in medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Material Science and Polymer Applications

The compound and its derivatives find applications in materials science, particularly in the synthesis of polymers with specific properties. Yu et al. (2009) investigated the synthesis of aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups, demonstrating the potential use of similar compounds in creating heat-resistant polymeric materials (Yu, Wang, Liu, Lin, & Jian, 2009).

Herbicidal Activity

Research on the herbicidal activity of thiazole derivatives reveals the agricultural applications of compounds like "(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide." Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities, which suggest that structurally similar compounds could serve as novel herbicides (Wang, Li, Li, & Huang, 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c21-11-16(20(24)23-17-4-2-1-3-5-17)10-15-6-8-19(9-7-15)25-12-18-13-26-14-22-18/h1-10,13-14H,12H2,(H,23,24)/b16-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIXDVPDYVJFDB-YBEGLDIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CSC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CSC=N3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-phenyl-3-{4-[(1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2382581.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)

![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)

![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)

![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)